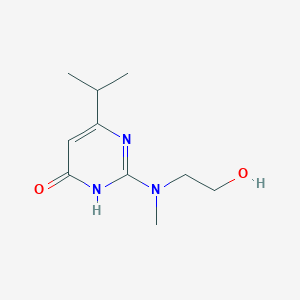

2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol

Description

2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol is a pyrimidin-4-ol derivative featuring a hydroxyethyl-methylamino substituent at the 2-position and an isopropyl group at the 6-position. Pyrimidin-4-ol derivatives are known for their diverse biological and chemical applications, including roles as enzyme inhibitors, ligands in coordination chemistry, and intermediates in organic synthesis.

Properties

CAS No. |

1365941-92-9 |

|---|---|

Molecular Formula |

C10H17N3O2 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-[2-hydroxyethyl(methyl)amino]-4-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H17N3O2/c1-7(2)8-6-9(15)12-10(11-8)13(3)4-5-14/h6-7,14H,4-5H2,1-3H3,(H,11,12,15) |

InChI Key |

QNPLEBTYCFDKTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)N(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-6-isopropylpyrimidine with 2-(methylamino)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidin-4-ol Derivatives with Alkylamino Substituents

2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride (CAS: 2155856-30-5)

- Structural Differences: This compound shares the pyrimidin-4-ol core but replaces the target compound’s hydroxyethyl-methylamino group with a methylaminoethyl substituent. The absence of a hydroxyl group reduces polarity, but the dihydrochloride salt form enhances water solubility.

- Hypothetical Properties: The methylaminoethyl group may lower solubility in organic solvents compared to the hydroxyethyl analog.

Table 1: Structural and Hypothetical Property Comparison

| Compound Name | Core Structure | 2-Position Substituent | 6-Position Substituent | Key Hypothetical Properties |

|---|---|---|---|---|

| Target Compound | Pyrimidin-4-ol | 2-((2-Hydroxyethyl)(methyl)amino) | Isopropyl | Balanced solubility-lipophilicity profile |

| 2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride | Pyrimidin-4-ol | 2-(Methylamino)ethyl | None | High aqueous solubility (salt form) |

Fluorinated Sulfonamides and Acrylate Polymers ()

While structurally distinct from pyrimidin-4-ol derivatives, fluorinated sulfonamides and acrylate polymers listed in share functional group similarities:

- Hydroxyethyl and Sulfonamide Groups : These groups are prevalent in surfactants and polymers, where hydroxyethyl enhances water compatibility, and sulfonamides contribute to thermal/chemical stability.

- Fluorinated Chains : The perfluoroalkyl groups in these compounds confer extreme hydrophobicity and environmental persistence, contrasting with the target compound’s moderate lipophilicity .

Key Contrast :

- Applications : Fluorinated compounds are often used in coatings or firefighting foams, whereas pyrimidin-4-ol derivatives like the target compound may have niche roles in medicinal chemistry.

- Environmental Impact : Fluorinated analogs pose significant ecological risks due to bioaccumulation, whereas the target compound’s environmental fate remains unstudied .

Biological Activity

2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique combination of functional groups, including hydroxyethyl and methylamino, which may enhance its interaction with various biological targets. The molecular formula is with a molecular weight of approximately 218.29 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Hydroxyethyl Group : Contributes to hydrogen bonding capabilities.

- Methylamino Group : Potential for electrophilic and nucleophilic reactions.

- Isopropyl Group : Enhances lipophilicity, potentially affecting bioavailability and receptor interactions.

Biological Activity

Research indicates that compounds with pyrimidine structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains.

- Antiviral Properties : Potential to inhibit viral replication through interaction with viral enzymes.

- Anticancer Effects : Some studies suggest inhibition of cancer cell proliferation through enzyme inhibition pathways.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.

- Receptor Interaction : Potential binding to receptors that modulate cellular responses, influencing pathways such as apoptosis or cell cycle regulation.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyethyl & methylamino groups | Potential enzyme inhibitor |

| 2-Amino-6-isopropylpyrimidin-4(3H)-one | Lacks hydroxyethyl group | Similar biological activity |

| 5-Methylpyrimidine-4,6-diol | Different substituents | Varies based on substituent |

| 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2(1H)-one | Fluorinated phenyl instead | Different target interactions |

This comparison highlights the unique structural features of this compound that may enhance its pharmacological profile compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including:

- Antimicrobial Studies : Research demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In vitro studies indicated that certain pyrimidine derivatives inhibited the growth of cancer cell lines, suggesting potential applications in oncology.

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties revealed favorable profiles for compounds with similar structures, indicating potential therapeutic viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.